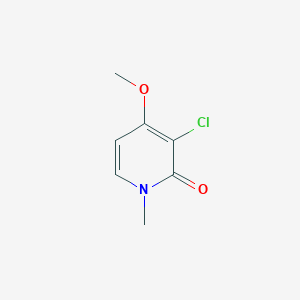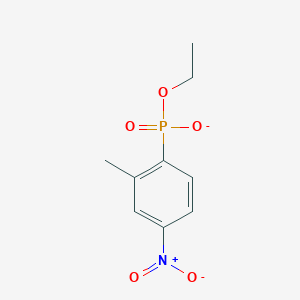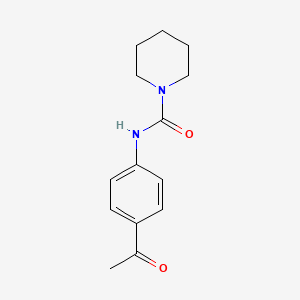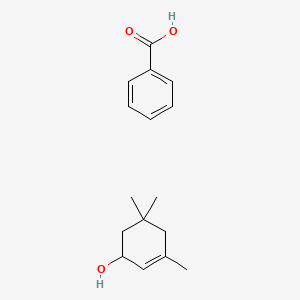
3-Chloro-4-methoxy-1-methylpyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4-methoxy-1-methylpyridin-2(1H)-one is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with a chlorine atom at the third position, a methoxy group at the fourth position, and a methyl group at the first position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-methoxy-1-methylpyridin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloropyridine, methanol, and methyl iodide.
Methoxylation: The first step involves the methoxylation of 3-chloropyridine using methanol in the presence of a base such as sodium hydroxide. This reaction introduces the methoxy group at the fourth position of the pyridine ring.
Methylation: The next step is the methylation of the nitrogen atom in the pyridine ring using methyl iodide. This reaction is typically carried out in the presence of a base such as potassium carbonate.
Oxidation: The final step involves the oxidation of the resulting intermediate to form this compound. This can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
3-Chloro-4-methoxy-1-methylpyridin-2(1H)-one can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the third position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be further oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially leading to the formation of new derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyridine derivative, while oxidation can introduce additional oxygen-containing functional groups.
科学研究应用
3-Chloro-4-methoxy-1-methylpyridin-2(1H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound can serve as a building block for the synthesis of pharmaceutical agents. Its derivatives may exhibit biological activity and can be investigated for potential therapeutic uses.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Chemical Biology: Researchers can use the compound to study biological processes and interactions at the molecular level.
Industrial Chemistry: The compound can be employed in the synthesis of specialty chemicals and intermediates for various industrial applications.
作用机制
The mechanism of action of 3-Chloro-4-methoxy-1-methylpyridin-2(1H)-one depends on its specific application and target. In medicinal chemistry, the compound or its derivatives may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and processes, leading to therapeutic effects. The exact mechanism of action would require detailed studies, including molecular docking, biochemical assays, and in vivo experiments.
相似化合物的比较
Similar Compounds
3-Chloro-4-methoxypyridine: Lacks the methyl group at the first position.
4-Methoxy-1-methylpyridin-2(1H)-one: Lacks the chlorine atom at the third position.
3-Chloro-1-methylpyridin-2(1H)-one: Lacks the methoxy group at the fourth position.
Uniqueness
3-Chloro-4-methoxy-1-methylpyridin-2(1H)-one is unique due to the specific combination of substituents on the pyridine ring. This unique structure can confer distinct chemical and biological properties, making it valuable for various applications. The presence of both electron-donating (methoxy) and electron-withdrawing (chloro) groups can influence the compound’s reactivity and interactions with other molecules.
属性
CAS 编号 |
920490-74-0 |
|---|---|
分子式 |
C7H8ClNO2 |
分子量 |
173.60 g/mol |
IUPAC 名称 |
3-chloro-4-methoxy-1-methylpyridin-2-one |
InChI |
InChI=1S/C7H8ClNO2/c1-9-4-3-5(11-2)6(8)7(9)10/h3-4H,1-2H3 |
InChI 键 |
QYLCTMSOYURFHD-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CC(=C(C1=O)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-Methylphenyl)-3-propyl-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B12613932.png)

![3-[12-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)dodecyl]-2H-1,2,4-oxadiazole-5-thione](/img/structure/B12613951.png)

![4-[(2S,5R)-2,5-dimethylpiperazin-1-yl]-2,6-dimethoxybenzonitrile](/img/structure/B12613961.png)
![(7S,10R)-10-Methyl-7-(propan-2-yl)-1-oxaspiro[5.5]undec-2-ene](/img/structure/B12613963.png)
![6-(4-{(E)-[(4-Methoxyphenyl)imino]methyl}phenoxy)hexan-1-ol](/img/structure/B12613969.png)



![Ethyl 2-[3-(hydroxymethyl)phenoxy]propanoate](/img/structure/B12614001.png)


![2-(3,4-Dimethoxyphenyl)-1-[4-(1-phenylethyl)piperazin-1-yl]ethan-1-one](/img/structure/B12614012.png)
